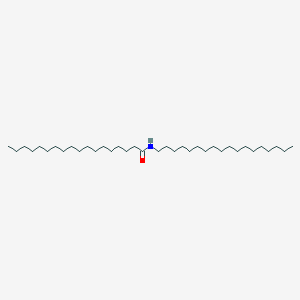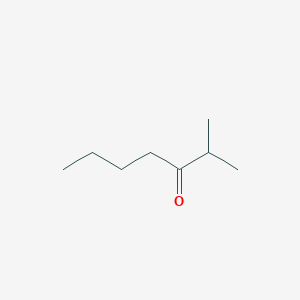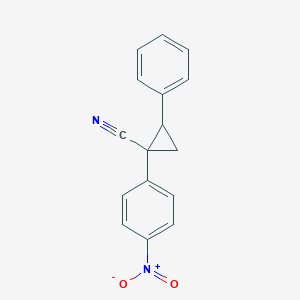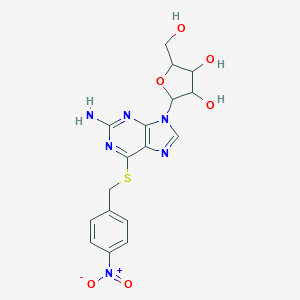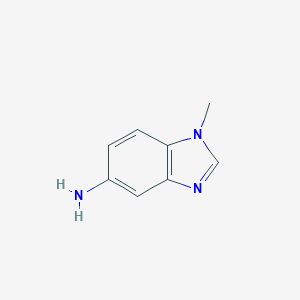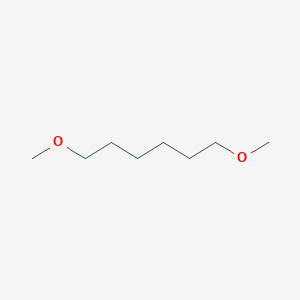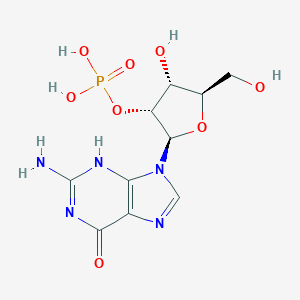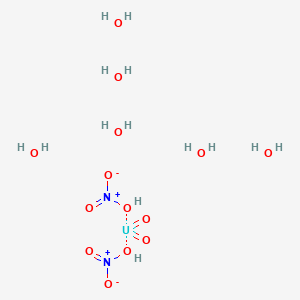
3-phenyl-3,4-dihydro-2H-naphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-3,4-dihydro-2H-naphthalen-1-one, also known as 1-tetralone, is a chemical compound with a naphthalene backbone and a ketone functional group. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various biochemical pathways. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-phenyl-3,4-dihydro-2H-naphthalen-1-one in lab experiments is its availability and ease of synthesis. It is also a versatile precursor for the synthesis of various compounds. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several potential future directions for the study of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies may investigate its potential as a precursor for the synthesis of novel pharmaceuticals and organic compounds.
合成方法
The synthesis of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one can be achieved through several methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Claisen-Schmidt condensation reaction. The Pechmann condensation reaction involves the reaction of phenol with a β-ketoester in the presence of a strong acid catalyst. Friedel-Crafts acylation involves the reaction of benzene with acyl chloride in the presence of a Lewis acid catalyst. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst.
科学研究应用
3-phenyl-3,4-dihydro-2H-naphthalen-1-one has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various pharmaceuticals, such as anti-inflammatory and anticancer drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the production of fragrances and flavors.
属性
CAS 编号 |
14944-26-4 |
|---|---|
产品名称 |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
InChI 键 |
HNDSZALVIVDDGH-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
规范 SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



